molecular formula C9H9N3O2 B1317135 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 80240-44-4

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1317135
CAS No.: 80240-44-4
M. Wt: 191.19 g/mol
InChI Key: ZQSJFWVTTZOXQZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a triazolone ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The triazolone ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 4-hydroxyphenyl derivatives, while reduction of the triazolone ring can produce various hydrazine derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its structural features.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase or lipoxygenase, thereby reducing inflammation. The methoxyphenyl group enhances its binding affinity to these targets, while the triazolone ring provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1H-imidazole
  • 4-(4-Methoxyphenyl)-1H-indole
  • 4-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its triazolone ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 4-(4-Methoxyphenyl)-1H-imidazole, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8-4-2-7(3-5-8)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSJFWVTTZOXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527879
Record name 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80240-44-4
Record name 4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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